5-Bromo-N-isobutyl-3-methylpicolinamide
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Overview
Description
5-Bromo-N-isobutyl-3-methylpicolinamide: is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a bromine atom at the 5-position, an isobutyl group at the nitrogen atom, and a methyl group at the 3-position of the picolinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction:
Industrial Production Methods:
- The industrial production of 5-Bromo-N-isobutyl-3-methylpicolinamide often involves large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for the production of the compound in high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Mild to moderate temperatures (25-60°C) in polar solvents like dimethylformamide or acetonitrile.
Products: Substituted picolinamides with various functional groups replacing the bromine atom.
-
Oxidation Reactions:
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Acidic or basic medium at room temperature or slightly elevated temperatures.
Products: Oxidized derivatives of the picolinamide structure.
-
Reduction Reactions:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Anhydrous conditions at low temperatures (0-25°C).
Products: Reduced forms of the picolinamide, often leading to the formation of amines or alcohols.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: This compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development and biochemical research.
Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry:
Mechanism of Action
The mechanism by which 5-Bromo-N-isobutyl-3-methylpicolinamide exerts its effects is primarily through its interaction with specific molecular targets. The bromine atom and the isobutyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
- 5-Bromo-N-methylpicolinamide
- 5-Bromo-N-tert-butyl-3-methylpicolinamide
- 5-Bromo-N-ethyl-3-methylpicolinamide
Comparison:
- 5-Bromo-N-isobutyl-3-methylpicolinamide is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
5-bromo-3-methyl-N-(2-methylpropyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-7(2)5-14-11(15)10-8(3)4-9(12)6-13-10/h4,6-7H,5H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJAVMXSDURVAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)NCC(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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